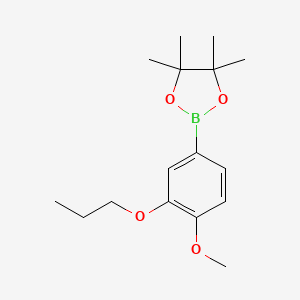
Ddr1-IN-5
Descripción general
Descripción
DDR1-IN-5 is a selective inhibitor of the discoidin domain receptor family, member 1 (DDR1), which is a collagen-activated receptor tyrosine kinase. DDR1 is implicated in various diseases, including cancer, fibrosis, and atherosclerosis. This compound has shown significant potential in inhibiting DDR1 with high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Aplicaciones Científicas De Investigación
DDR1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of DDR1 and related pathways.
Biology: Employed in cell-based assays to investigate the role of DDR1 in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, fibrosis, and atherosclerosis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DDR1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DDR1-IN-5 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: Various functional groups are introduced to the core structure to enhance selectivity and potency.
Purification: The final compound is purified using techniques such as chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet production demands. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques are employed to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
DDR1-IN-5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically derivatives of this compound with modified functional groups .
Mecanismo De Acción
DDR1-IN-5 exerts its effects by selectively inhibiting the activity of DDR1. The compound binds to the active site of DDR1, preventing its activation by collagen. This inhibition disrupts downstream signaling pathways involved in cell proliferation, differentiation, adhesion, migration, and invasion. The molecular targets and pathways involved include the inhibition of DDR1 autophosphorylation and subsequent signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to DDR1-IN-5 include other DDR1 inhibitors such as DDR1-IN-1, DDR1-IN-2, and DDR1-IN-3. These compounds share a similar mechanism of action but differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness of this compound
This compound is unique due to its high selectivity and potency against DDR1. It has shown close to 1000-fold selectivity against DDR2 and good selectivity against the full kinome. This high selectivity makes this compound a valuable tool for studying DDR1-specific pathways and for potential therapeutic applications .
Propiedades
IUPAC Name |
7-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-[5-(trifluoromethyl)pyridin-3-yl]-1,2-benzoxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N6O/c1-13-4-6-18-20(17(13)7-5-16-12-27-19-3-2-8-28-31(16)19)32-30-21(18)29-15-9-14(10-26-11-15)22(23,24)25/h2-4,6,8-12H,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHRUPKASNQBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NO2)NC3=CN=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



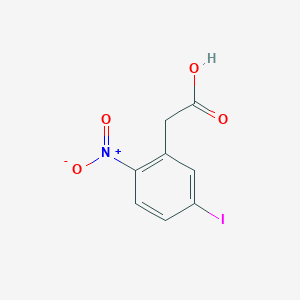
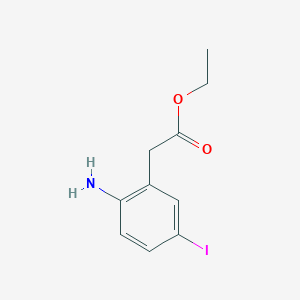
![(R)-2-Fluoro-5-methyl-N-(4-(4-(morpholin-2-ylmethoxy)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)benzenesulfonamide hydrochloride](/img/structure/B8242395.png)
![3,9-Dimethyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8242398.png)
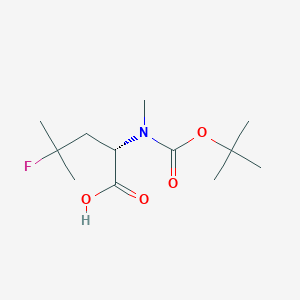
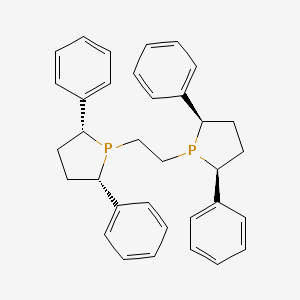
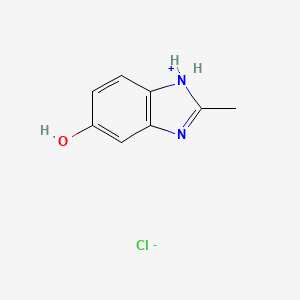
![1,3-Bis[(R)-1-(1-naphthyl)ethyl]-1,3,2-diazaphospholidine 2-oxide](/img/structure/B8242412.png)

![5-(((4-Methyl-[1,1'-biphenyl]-3-YL)amino)methyl)pyridin-2(1H)-one](/img/structure/B8242431.png)
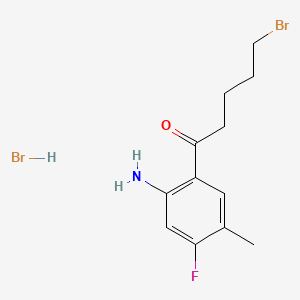
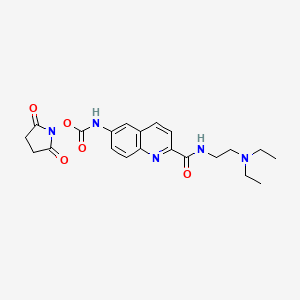
![(11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1',7'-fg][1,3,2]](/img/structure/B8242459.png)
